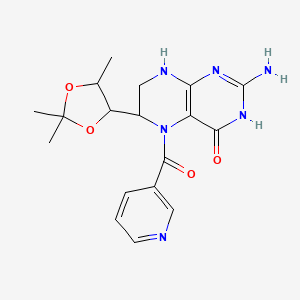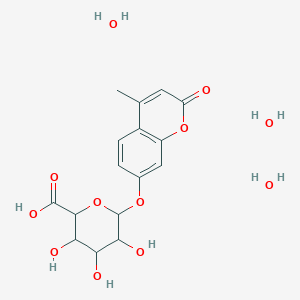
4-MUG trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylumbelliferyl-β-D-glucuronide trihydrate is a fluorogenic substrate widely used in biochemical assays. It is particularly known for its application in detecting β-glucuronidase activity, an enzyme encoded by the gusA gene originally isolated from Escherichia coli. The compound is often utilized in plant molecular biology to identify transformed plants by their fluorescence .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl-β-D-glucuronide trihydrate involves the reaction of 4-methylumbelliferone with β-D-glucuronic acid in the presence of a suitable catalyst. The reaction typically occurs under mild conditions to preserve the integrity of the glucuronide linkage .
Industrial Production Methods: Industrial production of 4-Methylumbelliferyl-β-D-glucuronide trihydrate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The final product is purified through crystallization and filtration techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methylumbelliferyl-β-D-glucuronide trihydrate primarily undergoes hydrolysis reactions catalyzed by β-glucuronidase. This hydrolysis results in the release of 4-methylumbelliferone, which is highly fluorescent .
Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of β-glucuronidase and occurs under physiological conditions (pH 7.0-7.5, 37°C). The reaction can be monitored by measuring the fluorescence of the released 4-methylumbelliferone .
Major Products Formed: The primary product of the hydrolysis reaction is 4-methylumbelliferone, which exhibits strong fluorescence under UV light. This property makes it an excellent marker for detecting β-glucuronidase activity .
Applications De Recherche Scientifique
4-Methylumbelliferyl-β-D-glucuronide trihydrate has a wide range of applications in scientific research:
Chemistry: Used as a fluorogenic substrate in various biochemical assays to detect enzyme activity.
Biology: Employed in plant molecular biology to identify transformed plants by their fluorescence.
Medicine: Utilized in diagnostic assays to detect β-glucuronidase activity in clinical samples, aiding in the identification of bacterial infections.
Industry: Applied in quality control processes to ensure the purity and activity of enzyme preparations .
Mécanisme D'action
The mechanism of action of 4-Methylumbelliferyl-β-D-glucuronide trihydrate involves its hydrolysis by β-glucuronidase. The enzyme cleaves the glucuronide linkage, releasing 4-methylumbelliferone. This compound is highly fluorescent and can be detected using a fluorimeter. The fluorescence intensity is directly proportional to the enzyme activity, allowing for quantitative analysis .
Comparaison Avec Des Composés Similaires
- 4-Methylumbelliferyl-β-D-galactopyranoside
- 4-Methylumbelliferyl-β-D-glucopyranoside
- 4-Methylumbelliferyl-α-D-galactopyranoside
- 4-Methylumbelliferyl-α-D-glucopyranoside
Comparison: While these compounds share a similar fluorogenic property, 4-Methylumbelliferyl-β-D-glucuronide trihydrate is unique in its specificity for β-glucuronidase. This specificity makes it particularly valuable in applications where the detection of β-glucuronidase activity is critical, such as in plant molecular biology and clinical diagnostics .
Propriétés
IUPAC Name |
3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid;trihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O9.3H2O/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22;;;/h2-5,11-14,16,18-20H,1H3,(H,21,22);3*1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVICSHUHPWFQAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O.O.O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate](/img/structure/B13382001.png)

![[4-[[2-[[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[2-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methylbutanoyl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B13382017.png)
![4-[3-(4-Benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;but-2-enedioic acid](/img/structure/B13382025.png)

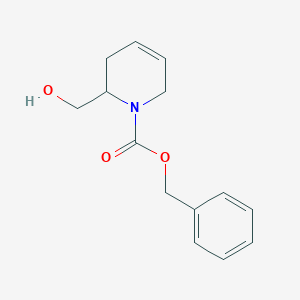
![4-Amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B13382034.png)
![2-[(5-Hydroxy-8-methyl-2,4,7-trioxo-1,3-diphenyl-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)sulfanyl]benzoic acid](/img/structure/B13382039.png)
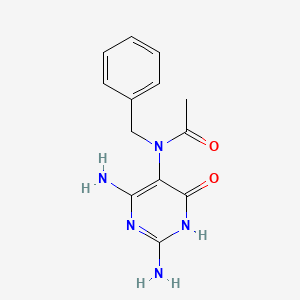
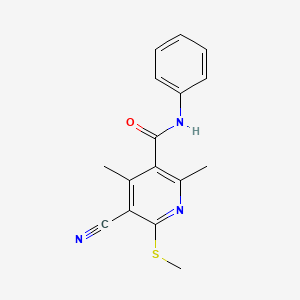
![5,7-Dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13382065.png)
![2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-propan-2-yl-1,3-thiazol-4-one](/img/structure/B13382068.png)
![tert-butyl N-[(E)-[1-amino-2-(2-chlorophenoxy)ethylidene]amino]carbamate](/img/structure/B13382074.png)
